Differential Binding Pose in SARS-CoV-2 nsp14 Caused by 4-Methyl Substitution
The 4-methyl group on the thiophene ring of this compound dictates a binding mode distinct from non-methylated analogs. X-ray crystallography of SARS-CoV-2 nsp14 shows that 2,5-Dichloro-4-methylthiophene-3-sulfonamide (PDB 9QXH) binds with the sulfonamide moiety in a conserved orientation, while the 4-methyl group extends into a hydrophobic cleft [1]. In contrast, thiophene-3-sulfonamide (PDB 9QXK) lacks this methyl group and adopts a different rotational conformation, altering its hydrogen-bond network and van der Waals contacts [2]. This structural differentiation provides a rational basis for selecting this compound as a probe to specifically target the methyl-accommodating sub-pocket of viral methyltransferases.
| Evidence Dimension | Ligand binding pose and protein-ligand interactions |
|---|---|
| Target Compound Data | Occupies a hydrophobic cleft via the 4-methyl group; forms a distinct hydrogen-bond network with the nsp14 active site (PDB 9QXH, Resolution 2.10 Å) [1] |
| Comparator Or Baseline | Thiophene-3-sulfonamide (no 4-methyl group) shows a rotated binding pose and an altered interaction profile within the same nsp14 active site (PDB 9QXK, Resolution 1.91 Å) [2] |
| Quantified Difference | Distinct spatial orientation of the thiophene ring and differential engagement with hydrophobic active site residues. |
| Conditions | X-ray crystallography of SARS-CoV-2 nsp14 protein-ligand complexes |
Why This Matters
This matters because procurement for structure-based drug design requires a chemical probe that engages a specific sub-pocket, which is a capability proven for this compound but absent in its non-methylated analog.
- [1] Shi, X., & Kozielski, F. (2025). RCSB PDB - 9QXH: SARS-CoV-2 nsp14 with 2,5-dichloro-4-methylthiophene-3-sulfonamide. RCSB Protein Data Bank. View Source
- [2] Shi, X., & Kozielski, F. (2025). RCSB PDB - 9QXK: SARS-CoV-2 nsp14 with thiophene-3-sulfonamide. RCSB Protein Data Bank. View Source
